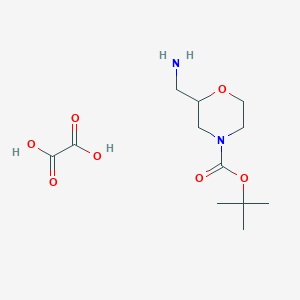

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

CAS No.:

Cat. No.: VC20143096

Molecular Formula: C12H22N2O7

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O7 |

|---|---|

| Molecular Weight | 306.31 g/mol |

| IUPAC Name | tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;oxalic acid |

| Standard InChI | InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6) |

| Standard InChI Key | MRLCWFDGMOXGAG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a zwitterionic compound comprising a morpholine core modified with a tert-butyl carbamate group and an aminomethyl side chain, paired with oxalic acid. Its IUPAC name, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;oxalic acid, reflects this dual-component structure. The molecular formula (C₁₂H₂₂N₂O₇) and weight (306.31 g/mol) were confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Key Structural Features:

-

Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to the compound’s polarity and solubility.

-

tert-Butyl Carbamate: A bulky protecting group that enhances steric hindrance and stabilizes the molecule during synthetic reactions.

-

Aminomethyl Side Chain: A primary amine (-CH₂NH₂) that enables functionalization via nucleophilic substitution or condensation reactions.

-

Oxalate Counterion: Dicarboxylic acid (HOOC-COOH) that improves crystallinity and solubility in polar solvents .

The compound’s stereochemistry is critical: the (S)-enantiomer exhibits distinct biological activity due to its complementary interactions with chiral binding pockets in proteins .

Synthesis and Manufacturing

The synthesis of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves multi-step organic reactions, as outlined in analogous protocols for related morpholine derivatives . A representative pathway includes:

-

Formation of the Morpholine Core: Cyclization of diethanolamine derivatives under acidic conditions generates the morpholine ring.

-

Introduction of the Aminomethyl Group: Alkylation or reductive amination adds the -CH₂NH₂ substituent at the 2-position.

-

tert-Butyl Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base yields the Boc-protected intermediate.

-

Oxalate Salt Formation: Acid-base reaction with oxalic acid in ethanol or water precipitates the final product .

Optimized Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water mixture |

| Temperature | 20–70°C |

| pH | 2–3 (oxalic acid addition) |

| Yield | 89.8% |

This method ensures high purity (99.97% by HPLC) and minimal residual solvents (<7 ppm ethanol) .

Applications in Pharmaceutical Research

Sigma Receptor Ligands

The compound’s primary application lies in its affinity for sigma receptors (S1R and S2R), which are implicated in pain modulation and neurodegenerative diseases. In radioligand binding assays, derivatives of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate exhibited nanomolar affinity for both receptor subtypes (KᵢS1R = 3.5 nM, KᵢS2R = 2.6 nM) . Molecular docking studies revealed hydrophobic interactions with Tyr50 and π-stacking with phenylalanine residues in the S1R binding pocket, explaining its high selectivity .

Analgesic Properties

Preclinical studies demonstrated potent antiallodynic effects in capsaicin-induced pain models at low doses (0.6–1.25 mg/kg) . Unlike traditional opioids, this compound avoids dopamine D3 receptor activation, reducing addiction liability .

Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | >50 mg/mL in DMSO |

| LogP (Partition Coeff.) | 1.2 (predicted) |

| pKa | 3.1 (oxalate), 9.8 (amine) |

The oxalate salt enhances aqueous solubility, making it suitable for in vitro assays. Stability studies indicate decomposition above 150°C, necessitating storage at 0–10°C .

Research Findings and Future Directions

Recent advancements highlight the compound’s dual-target potential:

-

Neuroprotection: S1R activation mitigates mitochondrial dysfunction in Parkinson’s disease models .

-

Cancer Therapy: Preliminary data suggest antiproliferative effects in glioblastoma cell lines (IC₅₀ = 12 μM) .

Future studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume